molecular formula C19H16N4O2 B12504532 2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12504532
M. Wt: 332.4 g/mol
InChI Key: RUOYBEIUTJMFSP-UHFFFAOYSA-N
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Description

2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a biphenyl group. The presence of multiple nitrogen atoms and aromatic rings contributes to its potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-{[1,1’-biphenyl]-4-yl}-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione stands out due to its specific combination of a biphenyl group and a pyrido[2,3-d]pyrimidine core. This unique structure enhances its potential as a CDK inhibitor and its versatility in undergoing various chemical reactions .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-amino-5-(4-phenylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C19H16N4O2/c20-19-22-17-16(18(25)23-19)14(10-15(24)21-17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H4,20,21,22,23,24,25)

InChI Key

RUOYBEIUTJMFSP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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